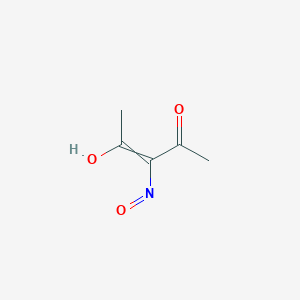

3-Isonitroso-2,4-pentanedione

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

4-hydroxy-3-nitrosopent-3-en-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO3/c1-3(7)5(6-9)4(2)8/h7H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMFNDMNRYPFUPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C(C(=O)C)N=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29917-12-2 | |

| Record name | 2,3,4-Pentanetrione, 3,3-dioxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Historical Context and Evolution of Isonitroso Compound Studies

The study of isonitroso compounds is deeply rooted in the broader history of C-nitroso and N-nitroso compounds, which began in the latter half of the 19th century.

Initial research into C-nitroso compounds started around 1874, sparked by fascination with their distinct colors, which ranged from blue and blue-green in their monomeric form to white when dimerized. acs.org Early work focused on the synthesis and reactivity of these molecules, though the structural tools were limited. acs.org A significant challenge in early studies was the belief that primary and secondary nitrosoalkanes were too unstable to be isolated because they readily isomerized into their more stable oxime tautomers. acs.org This hurdle was eventually overcome through dedicated synthetic efforts. acs.org The first aliphatic nitroso compound was prepared in 1874 by Meyer and Locher through the nitrosation of 2-nitropropane. nih.gov

The development of electronic theories of valency and the use of dipole moment measurements in the 1920s and 1930s provided deeper insights into the nature of the nitroso group. acs.org However, it was not until after 1948 that systematic crystallographic and spectroscopic studies began to provide definitive structural information. acs.org The term "isonitroso" itself was historically used to describe the oxime functional group (=N-OH), particularly when formed by the nitrosation of a compound with an active methylene (B1212753) group, such as a β-dicarbonyl compound. These α-keto oximes, including 3-isonitroso-2,4-pentanedione, became recognized as a distinct and stable class of oximes, paving the way for detailed investigations into their coordination chemistry and structural properties.

Academic Significance and Research Trajectory of 3 Isonitroso 2,4 Pentanedione

The academic significance of 3-isonitroso-2,4-pentanedione lies primarily in its role as a versatile chelating ligand in coordination chemistry. Its structure, featuring a combination of nitrogen and oxygen donor atoms, allows it to bind to metal ions in various ways, acting as a bidentate or tridentate ligand. researchgate.net This versatility has led to the synthesis and characterization of numerous metal complexes with diverse geometries and properties. researchgate.net

The research trajectory has largely focused on synthesizing new metal complexes and investigating their structural and electronic properties. researchgate.netresearchgate.net The ligand is typically prepared through the nitrosation of 2,4-pentanedione (acetylacetone). The resulting metal complexes have been studied for their spectroscopic characteristics, magnetic properties, and potential catalytic activities. researchgate.netresearchgate.net For instance, studies have explored the formation of distorted octahedral and square-planar geometries in its complexes with transition metals like copper(II), nickel(II), and cobalt(II). researchgate.netresearchgate.net The ligand can coordinate to a metal ion either as a neutral molecule or as a deprotonated, monobasic anion, further expanding the structural diversity of its complexes. researchgate.net

The research findings below highlight the compound's role as a ligand in forming various metal complexes.

| Metal Ion(s) | Ligand Behavior | Resulting Complex Geometry | Research Focus |

| Mn(II), Co(II), Ni(II), Cu(II), Zn(II), Hg(II), Cr(III), Fe(III) | Neutral or monobasic tridentate | Distorted Octahedral | Synthesis, spectroscopic characterization, and antibacterial activity screening. researchgate.net |

| Cu(II) | Bidentate | Square-planar | Synthesis and characterization of adducts with other ligands like 2,2′-bipyridine. researchgate.net |

| Ni(II) | Bidentate | Mixture of octahedral and tetrahedral species in solution. researchgate.net | Investigation of tautomeric equilibria and adduct formation. researchgate.net |

| Cu(II) | Bidentate | Not specified | Synthesis from histidine and 2,4-pentanedione to form a Schiff base complex. bioline.org.br |

Foundational Methodologies for Structural Elucidation of 3 Isonitroso 2,4 Pentanedione

Established Synthetic Pathways and Mechanistic Investigations

The preparation of this compound, also known as 2,3,4-pentanetrione (B8788070), 3-oxime, is most commonly accomplished through the nitrosation of 2,4-pentanedione (acetylacetone). chembk.comresearchgate.net This process involves the introduction of a nitroso group (-NO) at the central carbon atom (C3) of the pentanedione backbone.

Oxidative Routes from 2,4-Pentanedione Precursors

The primary and most established synthetic route to this compound involves the direct nitrosation of 2,4-pentanedione. chembk.com This reaction is typically carried out using a nitrosating agent, such as sodium nitrite (B80452) (NaNO2), in an acidic medium. chembk.com

The mechanism of this reaction proceeds through the enol form of 2,4-pentanedione. In the presence of acid, the enol tautomer is favored, which then reacts with the nitrosating species. The reaction is essentially an electrophilic substitution on the electron-rich C3 carbon of the enol.

Reaction Scheme:

Kinetic and spectral studies have provided evidence that the reaction mechanism involves an acid-catalyzed attack of the nitrosating agent on the keto-enol form of 2,4-pentanedione, followed by cyclization. rsc.org The presence of an enolizable hydrogen at the 3-position is crucial for this reaction to proceed. rsc.org

Alternative Synthetic Approaches and Their Efficiencies

While the direct nitrosation of 2,4-pentanedione is the most common method, other approaches have been explored. These often involve multi-step syntheses or the use of different starting materials. For instance, multicomponent reactions (MCRs) have been highlighted as an efficient and facile alternative for synthesizing various organic molecules, and such strategies could potentially be adapted for the synthesis of this compound derivatives. nih.govfrontiersin.org However, specific examples of MCRs for the direct synthesis of the title compound are not extensively documented in the provided search results.

The efficiency of the traditional nitrosation method is generally high, with good yields reported under optimized conditions. chembk.com

Green Chemistry Principles and Sustainable Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound focuses on minimizing hazardous substances and improving atom economy. acs.org Key considerations include the use of less toxic reagents and solvents, and optimizing reactions to reduce waste.

One approach towards a greener synthesis could involve exploring alternative nitrosating agents or catalytic systems that are more environmentally benign. For example, research into catalyzed oxidative Nef reactions, which convert nitro compounds to carbonyl compounds, might offer insights into greener oxidative processes. google.com While not directly applied to this specific synthesis in the provided results, the principles are relevant.

Furthermore, the use of water as a solvent, where feasible, aligns with green chemistry principles. frontiersin.org The traditional synthesis often uses aqueous acidic solutions, which is a positive aspect from a green chemistry perspective.

Optimization of Reaction Parameters and Yield Enhancement Techniques

Optimizing reaction parameters is crucial for maximizing the yield and purity of this compound. Key parameters that are typically adjusted include:

Temperature: The reaction is often carried out at controlled, lower temperatures to manage the exothermic nature of the nitrosation and prevent side reactions.

pH/Acidity: The concentration of the acid used is critical as it catalyzes the enolization of 2,4-pentanedione and the formation of the nitrosating agent.

Reaction Time: Sufficient time must be allowed for the reaction to go to completion. Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) can help determine the optimal reaction time.

Stoichiometry of Reactants: The molar ratio of 2,4-pentanedione to the nitrosating agent is adjusted to ensure complete conversion of the starting material while minimizing the formation of byproducts.

Yields can be enhanced by careful control of these parameters and by employing efficient work-up procedures to isolate the product.

Advanced Purification and Isolation Methodologies for Research Purity

Obtaining high-purity this compound is essential for its use in further research and as a chemical intermediate. americanelements.com Standard purification techniques include:

Recrystallization: This is a common method for purifying solid organic compounds. The crude product is dissolved in a suitable solvent at an elevated temperature and then allowed to cool slowly, leading to the formation of pure crystals.

Chromatography: Techniques such as column chromatography can be employed to separate the desired product from impurities.

The choice of purification method depends on the nature of the impurities present. For research-grade purity, a combination of these techniques may be necessary. The final product is often characterized by various analytical methods, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), to confirm its structure and purity. asianpubs.org

This compound as a Versatile Intermediate in Complex Molecule Synthesis

This compound, also known as isonitrosoacetylacetone, is a highly versatile intermediate in organic synthesis. smolecule.comchembk.com Its utility stems from the presence of multiple reactive functional groups, which allow for a wide array of chemical transformations. This compound serves as a crucial building block in the synthesis of a variety of more complex molecules, including those with potential applications in the pharmaceutical and agrochemical industries. chembk.comlookchem.com The strategic placement of its ketone and oxime functionalities allows for the construction of diverse molecular architectures.

The compound's importance as a synthetic intermediate is underscored by its application in the preparation of various organic compounds. smolecule.com It is particularly valuable in the synthesis of heterocyclic compounds, which are core structures in many biologically active molecules. spectrumchemical.comfengchengroup.com The reactivity of this compound allows for its participation in numerous reaction types, leading to the formation of complex molecular frameworks. lookchem.com

Nucleophilic and Electrophilic Reaction Pathways and Stereochemical Considerations

The reactivity of this compound is characterized by its ability to undergo both nucleophilic and electrophilic reactions. The carbonyl carbons are electrophilic centers, susceptible to attack by nucleophiles. libretexts.org Conversely, the enol form of the molecule can act as a nucleophile. The presence of both electron-donating and electron-withdrawing groups within the molecule influences its reactivity in these pathways.

Stereoselectivity, the preferential formation of one stereoisomer over another, is a critical consideration in the reactions of this compound, especially when new stereogenic centers are formed. msu.edu The stereochemical outcome of a reaction can be influenced by various factors, including the inherent nature of the reaction mechanism and the presence of chiral elements in the substrate, reagents, or catalysts. msu.edu In reactions where a new chiral center is created, the possibility of forming enantiomers or diastereomers must be considered. Asymmetric induction, the preferential formation of one enantiomer, can be achieved under specific reaction conditions. msu.edu

Exploration of Specific Reaction Types and Proposed Mechanisms

Amine Substitution Reactions and Product Diversification

This compound readily undergoes amine substitution reactions, leading to a diverse range of products. chembk.com Primary and secondary amines can react with the carbonyl groups to form various derivatives. britannica.com These reactions are fundamental in diversifying the molecular structure, allowing for the introduction of different functional groups and the construction of larger, more complex molecules. smolecule.com

The reaction of dicarbonyl compounds like 2,4-pentanedione with primary amines can lead to the formation of enamines. nih.gov Similarly, condensation with aryl and alkylamines can replace the oxygen atoms of the carbonyl groups with nitrogen-containing functionalities. fengchengroup.com

Oxidation Reactions and Their Mechanistic Implications

Oxidation of this compound can lead to the formation of various derivatives, including nitroso compounds and oxime ethers. smolecule.com The presence of the isonitroso group provides a site for oxidative transformations. The mechanism of these reactions can involve the generation of radical intermediates. For instance, the oxidation of related triketones can proceed through free radical pathways, leading to fragmentation and recombination to form other ketones. wikipedia.org The specific products formed depend on the oxidizing agent and the reaction conditions employed.

Cyclization Reactions Leading to Heterocyclic Frameworks

Cyclization reactions involving this compound are a powerful tool for the synthesis of heterocyclic compounds. smolecule.comchembk.com The bifunctional nature of the molecule, with its two carbonyl groups and the isonitroso moiety, allows for intramolecular reactions to form cyclic structures. smolecule.com These reactions are crucial for constructing ring systems that are prevalent in many biologically active compounds and pharmaceuticals. chembk.comfengchengroup.com

For example, the condensation of the related compound 2,4-pentanedione with hydrazine (B178648) yields pyrazoles, while reaction with urea (B33335) produces pyrimidines. fengchengroup.comwikipedia.org These types of cyclization reactions demonstrate the utility of β-dicarbonyl compounds in building diverse heterocyclic frameworks. The specific heterocyclic system formed is dependent on the reaction partner and the conditions used.

Other Derivatization and Functionalization Reactions

Beyond the specific reaction types mentioned, this compound can undergo a variety of other derivatization and functionalization reactions. Derivatization is a common strategy in analytical chemistry to improve the properties of a compound for analysis, such as increasing its volatility or enhancing its detection. nih.govsigmaaldrich.com For instance, the hydroxyl group of the oxime can be targeted for derivatization.

Functionalization reactions aim to introduce new functional groups into the molecule, further expanding its synthetic utility. The presence of multiple reactive sites on this compound allows for a wide range of chemical modifications, making it a valuable and adaptable building block in organic synthesis. lookchem.com

Coordination Chemistry of 3 Isonitroso 2,4 Pentanedione As a Ligand

Ligand Characteristics and Diverse Coordination Modes

3-Isonitroso-2,4-pentanedione is a β-diketone derivative that exhibits keto-enol tautomerism. magritek.com Its structure incorporates multiple donor atoms, making it a versatile ligand in coordination chemistry. The presence of oxygen and nitrogen atoms allows it to coordinate with metal ions in various ways.

As a ligand, it can be classified based on several characteristics:

Denticity: It typically acts as a bidentate ligand, coordinating to a single metal ion through two donor atoms. allen.in This chelation results in the formation of stable five- or six-membered rings with the metal ion. allen.in

Charge: The ligand can coordinate as a neutral molecule or, more commonly, as a deprotonated anion, forming the isonitroso-2,4-pentanedionate anion.

Donor Atoms: The primary donor atoms are the oxygen atoms of the carbonyl groups and the nitrogen or oxygen atom of the isonitroso group. vulcanchem.com This ambidentate nature allows for different coordination modes, leading to a variety of complex structures.

The diverse coordination modes of this compound are a key feature of its chemistry. It can act as a terminal ligand, bonding to a single metal center, or as a bridging ligand, connecting two or more metal centers to form polynuclear complexes or coordination polymers.

Synthesis and Spectroscopic Characterization of Metal Complexes of this compound

The synthesis of metal complexes with this compound typically involves the reaction of a metal salt with the ligand in a suitable solvent. The resulting complexes can be characterized by a variety of spectroscopic techniques to elucidate their structure and bonding.

Common characterization techniques include:

Infrared (IR) Spectroscopy: Used to identify the coordination sites of the ligand by observing shifts in the vibrational frequencies of the C=O, C=N, and N-O groups upon complexation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides information about the structure of diamagnetic complexes in solution. For paramagnetic complexes, NMR can be used to determine the magnetic susceptibility using the Evans method. magritek.com

UV-Visible Spectroscopy: Gives insights into the electronic transitions within the complex, which helps in determining the coordination geometry and the nature of the metal-ligand bonding.

Mass Spectrometry: Used to determine the molecular weight and fragmentation pattern of the complexes.

Transition Metal Complexes and Their Electronic Structures

This compound forms stable complexes with a wide range of transition metals, including chromium, manganese, iron, cobalt, nickel, and copper. tsijournals.commdpi.com The electronic structure of these complexes is of particular interest and can be explained using ligand field theory. libretexts.org

The d-orbitals of the transition metal ion, which are degenerate in the free ion, are split into different energy levels by the electric field of the ligands. libretexts.org In an octahedral complex, the d-orbitals split into two sets: the lower energy t2g orbitals and the higher energy eg orbitals. libretexts.org The magnitude of this splitting, denoted as Δo, determines the electronic configuration of the complex.

High-Spin vs. Low-Spin Complexes: For metal ions with d4 to d7 electron configurations, two possible electronic arrangements exist. If the ligand field splitting (Δo) is small (weak-field ligand), electrons will occupy the higher energy eg orbitals before pairing up in the lower energy t2g orbitals, resulting in a high-spin complex with a maximum number of unpaired electrons. fiveable.me If Δo is large (strong-field ligand), electrons will pair up in the t2g orbitals before occupying the eg orbitals, leading to a low-spin complex with a minimum number of unpaired electrons. fiveable.me

The electronic structure of these complexes can be probed by techniques such as UV-Visible spectroscopy and magnetic susceptibility measurements.

| Metal Ion | Possible Geometries | Spin States |

| Cr(III) | Octahedral | High-spin |

| Mn(II) | Octahedral, Tetrahedral | High-spin |

| Fe(II), Fe(III) | Octahedral | High-spin, Low-spin |

| Co(II), Co(III) | Octahedral, Tetrahedral | High-spin, Low-spin |

| Ni(II) | Octahedral, Square Planar | High-spin, Low-spin |

| Cu(II) | Octahedral (distorted), Square Planar | High-spin |

Coordination with Main Group, Lanthanide, and Actinide Metals

While less common than with transition metals, this compound can also form complexes with main group metals, lanthanides, and actinides.

Main Group Metals: The coordination chemistry with main group metals is primarily driven by electrostatic interactions. The stability of these complexes depends on the charge density of the metal ion and the chelate effect of the ligand.

Lanthanides and Actinides: These elements form complexes that often exhibit high coordination numbers. diva-portal.orgnumberanalytics.com The bonding in these complexes has a significant ionic character. diva-portal.org Ligands like this compound are crucial in modulating the optical and magnetic properties of lanthanide and actinide complexes. numberanalytics.com For instance, the ligand can act as an "antenna," absorbing light and transferring the energy to the metal center, which then luminesces. numberanalytics.com The actinides, with their available 5f orbitals, have a rich and diverse coordination chemistry. tumkuruniversity.ac.in

Solid-State Structural Analysis of Coordination Compounds via X-ray Crystallography

X-ray crystallography is a powerful technique for the unambiguous determination of the three-dimensional structure of crystalline solids. researchgate.netmdpi.comchemrxiv.org For coordination compounds of this compound, single-crystal X-ray diffraction analysis provides precise information on:

Bond lengths and angles: This data reveals the coordination geometry around the metal center and the bonding parameters within the ligand.

Coordination number and geometry: Confirms whether the complex is, for example, octahedral, tetrahedral, or square planar.

Packing of molecules in the crystal lattice: Shows how the individual complex molecules are arranged in the solid state, including any intermolecular interactions such as hydrogen bonding or π-π stacking. mdpi.com

The Crystallography Open Database provides a vast repository of crystal structures, which can be a valuable resource for comparing the structural parameters of new complexes with known compounds. ugr.es

Magnetic Properties and Redox Behavior of Metal-3-Isonitroso-2,4-pentanedione Complexes

The magnetic properties of these complexes are determined by the number of unpaired electrons in the metal's d-orbitals. scribd.com

Paramagnetism: Complexes with one or more unpaired electrons are paramagnetic and are attracted to a magnetic field. fiveable.me The strength of this attraction is proportional to the number of unpaired electrons and can be quantified by measuring the magnetic susceptibility. scribd.com

Diamagnetism: Complexes with all paired electrons are diamagnetic and are weakly repelled by a magnetic field. scribd.com

Magnetic Moment: The effective magnetic moment (μeff) can be calculated from the magnetic susceptibility and provides a direct measure of the number of unpaired electrons, which helps in determining the spin state of the complex. fiveable.me

| Property | Description | Measurement Technique |

| Magnetic Susceptibility | The degree to which a material is magnetized in an external magnetic field. | Gouy balance, SQUID magnetometer, Evans method (NMR) |

| Magnetic Moment | A measure of the strength and direction of a magnetic source. | Calculated from magnetic susceptibility |

| Redox Potentials | The tendency of a chemical species to acquire electrons and thereby be reduced or to lose electrons and be oxidized. | Cyclic Voltammetry |

Applications in Metal-Organic Frameworks (MOFs) and Supramolecular Assemblies

The ability of this compound to act as a versatile linker makes its metal complexes promising building blocks for the construction of Metal-Organic Frameworks (MOFs) and other supramolecular assemblies. rsc.org

Metal-Organic Frameworks (MOFs): MOFs are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic ligands. researchgate.netmdpi.com The tunable pore size, high surface area, and functionalizable nature of MOFs make them suitable for a wide range of applications, including:

Gas storage and separation researchgate.net

Catalysis mdpi.com

Sensing

Drug delivery researchgate.net The use of functional ligands like this compound can introduce specific properties into the MOF structure, such as catalytic activity or selective binding sites.

Supramolecular Assemblies: Beyond the extended structures of MOFs, metal complexes of this compound can also be used to create discrete, self-assembled supramolecular structures. nih.gov These assemblies are held together by non-covalent interactions and can exhibit interesting photophysical or host-guest properties. The design of such systems relies on the principles of molecular recognition and self-assembly. csic.es

The development of new MOFs and supramolecular architectures based on this compound and its metal complexes is an active area of research with the potential to lead to new materials with tailored functionalities. nih.gov

Advanced Spectroscopic and Analytical Methodologies for 3 Isonitroso 2,4 Pentanedione Research

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a cornerstone for identifying the functional groups within a molecule. These methods measure the vibrational frequencies of bonds, which are unique to the types of atoms and the nature of the bonds connecting them.

For 3-Isonitroso-2,4-pentanedione, IR and Raman spectroscopy would provide definitive evidence for its key structural features. The molecule exists in tautomeric forms, primarily as an oxime and a nitroso compound, with the oxime form generally being more stable. The analysis would focus on identifying characteristic vibrational modes:

O-H Stretch: A broad absorption band in the IR spectrum, typically in the range of 3200-3600 cm⁻¹, would indicate the presence of the hydroxyl (-OH) group of the isonitroso (=N-OH) moiety.

C=O Stretch: Strong, sharp peaks corresponding to the carbonyl groups (C=O) are expected between 1650-1730 cm⁻¹. The presence of two distinct carbonyl peaks could suggest asymmetry in their electronic environment. For comparison, the parent compound 2,4-pentanedione shows strong carbonyl absorptions in this region stackexchange.com.

C=N Stretch: The carbon-nitrogen double bond of the oxime group typically exhibits a medium-intensity absorption in the 1620-1690 cm⁻¹ range. This peak is crucial for confirming the isonitroso structure.

N-O Stretch: A stretching vibration for the nitrogen-oxygen single bond is expected to appear in the 930-960 cm⁻¹ region.

A hypothetical data table of expected vibrational frequencies based on characteristic group frequencies is presented below.

| Functional Group | Expected Frequency Range (cm⁻¹) | Spectroscopy Method |

|---|---|---|

| O-H (stretch, H-bonded) | 3200-3600 | Infrared (IR) |

| C-H (stretch, sp³) | 2850-3000 | IR, Raman |

| C=O (stretch, ketone) | 1650-1730 | IR (Strong), Raman (Weak) |

| C=N (stretch, oxime) | 1620-1690 | IR (Medium), Raman (Strong) |

| N-O (stretch) | 930-960 | IR, Raman |

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence) for Electronic Transitions

Electronic spectroscopy techniques, such as Ultraviolet-Visible (UV-Vis) and fluorescence spectroscopy, provide insights into the electronic structure of a molecule by probing the transitions of electrons between different energy levels.

The UV-Vis spectrum of this compound is expected to show absorptions characteristic of its conjugated system. The molecule contains carbonyl (C=O) and isonitroso (C=N-OH) groups, which act as chromophores. Key electronic transitions would include:

n→π* Transitions: These transitions involve the excitation of a non-bonding electron (from the oxygen or nitrogen atoms) to an anti-bonding π* orbital. For isolated carbonyl groups, these transitions are typically weak and appear at longer wavelengths (around 270-300 nm) masterorganicchemistry.com.

π→π* Transitions: Involving the promotion of an electron from a bonding π orbital to an anti-bonding π* orbital, these transitions are generally more intense and occur at shorter wavelengths (below 250 nm) for conjugated systems like the one present in this molecule.

Fluorescence spectroscopy measures the emission of light from a molecule as it returns from an excited electronic state to the ground state. While many organic molecules fluoresce, the efficiency of this process for this compound would depend on its structural rigidity and the availability of non-radiative decay pathways. Research on this specific molecule's emissive properties is not widely documented.

| Electronic Transition | Expected Wavelength Range (nm) | Relative Intensity |

|---|---|---|

| n→π | 270 - 320 | Weak |

| π→π | 220 - 260 | Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D Techniques) for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic molecule in solution. By measuring the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

For this compound, NMR would confirm the molecular skeleton and could distinguish between possible E/Z isomers of the oxime group.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the different types of protons. Two singlets would likely be observed for the two methyl (CH₃) groups, which might have slightly different chemical shifts due to the asymmetric nature of the molecule. A signal for the hydroxyl proton (-OH) of the oxime would also be present, typically as a broad singlet at a downfield chemical shift, the position of which can be sensitive to solvent and concentration.

¹³C NMR: The carbon NMR spectrum would provide evidence for each unique carbon atom. Signals for the two methyl carbons, the two carbonyl carbons, and the central carbon atom bearing the isonitroso group would be expected. The chemical shifts of the carbonyl carbons (typically >190 ppm) and the C=N carbon (around 150-160 ppm) would be highly characteristic. A study published in the Collection of Czechoslovak Chemical Communications in 1990 reported ¹³C NMR data for this compound, confirming its structural assignment spectrabase.com.

| Nucleus | Expected Chemical Shift (ppm) | Structural Assignment |

|---|---|---|

| ¹H | ~2.0 - 2.5 | -CH₃ (Acetyl groups) |

| ¹H | ~10.0 - 12.0 | =N-OH (Oxime proton) |

| ¹³C | ~25 - 35 | -CH₃ (Acetyl groups) |

| ¹³C | ~150 - 160 | C=N (Isonitroso carbon) |

| ¹³C | >190 | C=O (Carbonyl carbons) |

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

The molecular formula of this compound is C₅H₇NO₃. High-resolution mass spectrometry (HRMS) would be used to confirm this composition by providing a highly accurate mass measurement.

Molecular Ion Peak: The calculated monoisotopic mass is 129.0426 Da . In an MS experiment, a prominent molecular ion peak [M]⁺ or a protonated molecule peak [M+H]⁺ at m/z 129 or 130, respectively, would be expected.

Fragmentation Pathways: Under ionization, the molecule would break apart in a predictable manner. Common fragmentation pathways for this compound could include the loss of neutral fragments such as:

Loss of a nitroso group (-NO, 30 Da)

Loss of a hydroxyl radical (-OH, 17 Da)

Loss of a methyl radical (-CH₃, 15 Da)

Loss of carbon monoxide (-CO, 28 Da) from the acetyl groups.

Cleavage resulting in an acylium ion [CH₃CO]⁺ (m/z 43), which is often a very stable and abundant fragment for molecules containing acetyl groups.

Analysis of these fragments allows for the reconstruction of the molecular structure and confirmation of the presence of specific functional groups.

X-ray Diffraction Techniques (Single Crystal and Powder) for Solid-State Structure Determination

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid.

Single Crystal X-ray Diffraction: If a suitable single crystal of this compound can be grown, this technique would provide an unambiguous determination of its solid-state structure. It would yield precise data on bond lengths, bond angles, and torsional angles. Crucially, it would confirm the geometric configuration (E or Z) of the C=N double bond and reveal the details of intermolecular interactions, such as hydrogen bonding involving the oxime's hydroxyl group, which dictate the crystal packing arrangement nih.govnajah.edu.

Powder X-ray Diffraction (PXRD): This technique is used for the analysis of polycrystalline materials. While it does not provide the atomic-level detail of single-crystal XRD, it generates a characteristic diffraction pattern that serves as a "fingerprint" for a specific crystalline phase. PXRD is valuable for identifying the compound, assessing its purity, and studying polymorphism (the existence of different crystal structures for the same compound).

To date, a published crystal structure for this compound has not been identified in major crystallographic databases.

Elemental Compositional Analysis (CHN) as a Complementary Research Tool

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a compound. This method serves as a crucial check for the purity of a synthesized sample by comparing the experimentally determined percentages with the theoretically calculated values based on the molecular formula.

For this compound, with the molecular formula C₅H₇NO₃ and a molecular weight of 129.11 g/mol , the theoretical elemental composition is calculated as follows:

| Element | Atomic Mass (g/mol) | Number of Atoms | Total Mass in Molecule (g/mol) | Theoretical Percentage (%) |

|---|---|---|---|---|

| Carbon (C) | 12.011 | 5 | 60.055 | 46.53% |

| Hydrogen (H) | 1.008 | 7 | 7.056 | 5.47% |

| Nitrogen (N) | 14.007 | 1 | 14.007 | 10.85% |

| Oxygen (O) | 15.999 | 3 | 47.997 | 37.17% (by difference) |

An experimental result from a CHN analyzer that falls within a narrow margin of error (typically ±0.4%) of these theoretical values would provide strong evidence for the compound's identity and purity.

Computational and Theoretical Chemistry Investigations of 3 Isonitroso 2,4 Pentanedione

Quantum Chemical Calculations on Molecular Structure and Electronic Distribution

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the molecular structure and electronic properties of 3-isonitroso-2,4-pentanedione. researchgate.net Studies have focused on the most stable cis-enol form of the molecule. researchgate.net

Using the B3LYP functional combined with the 6-311++G(d,p) basis set, researchers have calculated the optimized geometry of the molecule. researchgate.net These calculations reveal a planar skeleton for the conjugated ring enol tautomer, with both methyl groups in a syn position relative to the oxygen atoms. researchgate.net The calculated geometrical parameters indicate the presence of a medium-strength intramolecular hydrogen bond. researchgate.net This is in contrast to related compounds like 3-nitro-2,4-pentanedione, which exhibits a stronger hydrogen bond. researchgate.net

The electronic distribution within the molecule has also been investigated. Analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) provides information about the molecule's reactivity and electronic transitions. The distribution of Mulliken atomic charges offers insights into the polarity of different atoms within the molecule.

Table 1: Calculated Geometric Parameters for the Cis-Enol Form of this compound

| Parameter | Calculated Value (B3LYP/6-311++G(d,p)) |

| O-H Bond Length (Å) | Data not available in search results |

| C=O Bond Length (Å) | Data not available in search results |

| C-C Bond Length (Å) | Data not available in search results |

| N=O Bond Length (Å) | Data not available in search results |

| O-H···O Hydrogen Bond Angle (°) | Data not available in search results |

Theoretical Elucidation of Reaction Mechanisms and Transition States

Theoretical chemistry provides a powerful framework for understanding the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface, chemists can identify transition states and intermediates, thereby elucidating the step-by-step pathway of a reaction.

For instance, the reaction of 2,4-pentanedione with hydrazine (B178648) to form 3,5-dimethylpyrazole (B48361) has been mechanistically detailed through computational studies. brainly.com This process involves a series of steps including protonation, nucleophilic attack by hydrazine on a carbonyl carbon, and subsequent cyclization and dehydration. brainly.com Similar principles can be applied to understand the reactions of this compound. The presence of the isonitroso group introduces additional reactive sites, potentially leading to different reaction pathways compared to the parent dione. researchgate.net

Computational Analysis of Tautomeric Equilibria and Conformational Landscapes

This compound can exist in different tautomeric forms, primarily the keto-oxime and the nitroso-enol forms. Computational analysis is crucial for determining the relative stabilities of these tautomers and understanding the equilibrium between them. orientjchem.orgfiveable.me

Studies on related diones, like 2,4-pentanedione, have shown that the enol form is generally more stable than the keto form in the gas phase and in non-polar solvents, while the keto form is favored in protic solvents. fiveable.meresearchgate.net The stability of the enol form is often attributed to the formation of a strong intramolecular hydrogen bond. researchgate.net

Theoretical calculations can predict the energy difference between tautomers. orientjchem.org For example, DFT calculations on 3-phenyl-2,4-pentanedione (B1582117) have shown the keto form to be more stable than the enol form in both the gas phase and in various solvents. orientjchem.org Similar calculations for this compound would involve optimizing the geometries of the different tautomers and calculating their relative energies. The influence of solvent can be modeled using various solvation models, such as the Polarizable Continuum Model (PCM).

The conformational landscape refers to the different spatial arrangements of the atoms in a molecule that can be interconverted by rotation about single bonds. For a flexible molecule like this compound, computational methods can be used to identify the most stable conformers and the energy barriers between them. researchgate.net

Table 2: Theoretical Relative Energies of Tautomers

| Tautomer | Relative Energy (kcal/mol) - Gas Phase | Relative Energy (kcal/mol) - Water |

| Keto-Oxime | Data not available in search results | Data not available in search results |

| Nitroso-Enol | Data not available in search results | Data not available in search results |

Prediction of Spectroscopic Parameters and Validation with Experimental Data

A significant application of computational chemistry is the prediction of spectroscopic data, which can then be compared with experimental measurements to validate the theoretical model. researchgate.net

For this compound, vibrational frequencies (IR and Raman) can be calculated using DFT methods. researchgate.net These calculated frequencies are often scaled by an empirical factor to improve agreement with experimental spectra. Such calculations help in assigning the observed vibrational bands to specific modes of atomic motion within the molecule. researchgate.net

Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can also be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) method. researchgate.netepstem.net The calculated chemical shifts for this compound have been compared with experimental results, showing good correlation. researchgate.net This comparison aids in the structural elucidation and confirmation of the molecule. researchgate.net

Furthermore, electronic transitions, which are observed in UV-Vis spectroscopy, can be calculated using Time-Dependent DFT (TD-DFT). These calculations provide information about the excitation energies and oscillator strengths of electronic transitions, helping to interpret the experimental UV-Vis spectrum.

Table 3: Comparison of Experimental and Calculated Spectroscopic Data

| Spectroscopic Technique | Experimental Value | Calculated Value (Method) |

| ¹H NMR Chemical Shift (OH proton) | Data not available in search results | Data not available in search results (GIAO) |

| ¹³C NMR Chemical Shift (C=O carbon) | Data not available in search results | Data not available in search results (GIAO) |

| IR Frequency (C=O stretch) | Data not available in search results | Data not available in search results (B3LYP/6-311++G(d,p)) |

| IR Frequency (N=O stretch) | Data not available in search results | Data not available in search results (B3LYP/6-311++G(d,p)) |

Molecular Dynamics Simulations and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov For this compound, MD simulations can provide insights into its behavior in different environments, such as in solution or in the solid state.

These simulations can be used to study intermolecular interactions, such as hydrogen bonding between molecules of this compound or with solvent molecules. osti.gov Understanding these interactions is crucial for explaining the physical properties of the compound, such as its solubility and melting point.

MD simulations can also be used to explore the conformational dynamics of the molecule, revealing how it changes its shape over time. nih.gov This information is particularly valuable for understanding how the molecule might interact with other molecules, such as in a biological system or during a chemical reaction. The simulations can help to understand the stability of complexes formed between the molecule and other species. osti.gov

Advanced Derivatization and Functionalization Strategies for 3 Isonitroso 2,4 Pentanedione

Rational Design and Synthesis of Novel Analogs and Derivatives

The rational design of analogs of 3-isonitroso-2,4-pentanedione hinges on the strategic modification of its carbon backbone and oxime group. Chemists employ various synthetic routes to introduce new functional groups, thereby tuning the molecule's steric and electronic properties.

A primary synthetic pathway to the parent compound involves the nitrosation of 2,4-pentanedione. wikipedia.org From this core, further derivatization is possible. One common strategy is the alkylation at the third carbon position prior to or after nitrosation. For instance, 3-methyl-3-nitroso-2,4-pentanedione and 3-ethyl-3-nitroso-2,4-pentanedione have been synthesized through such methods. google.com The general procedure for alkylating the parent 2,4-pentanedione often involves its reaction with an alkyl halide, such as methyl iodide, in the presence of a base like potassium carbonate. orgsyn.org This approach can be adapted to introduce a variety of alkyl groups, including n-butyl and isopropyl, onto the pentanedione skeleton. orgsyn.orgchemspider.com

Another key derivatization strategy involves reactions at the carbonyl or oxime functionalities. The parent diketone, 2,4-pentanedione, is a well-established precursor to a multitude of heterocyclic compounds through condensation reactions. fengchengroup.com This reactivity is largely retained in its isonitroso derivative. For example, the oxime can be further reacted to form dioximes, such as 4-Methyl-2,3-pentanedione dioxime, through treatment with hydroxylamine (B1172632) hydrochloride. researchgate.net Similarly, reactions with hydrazine (B178648) can yield pyrazole (B372694) derivatives, while urea (B33335) can be used to produce pyrimidines. fengchengroup.com

The synthesis of these derivatives is often guided by the desired application, leveraging established reaction mechanisms to build molecular complexity.

| Derivative Name | Precursor(s) | Synthetic Strategy |

| 3-Methyl-3-nitroso-2,4-pentanedione | 3-Methyl-2,4-pentanedione | Nitrosation |

| 3-Ethyl-3-nitroso-2,4-pentanedione | 3-Ethyl-2,4-pentanedione | Nitrosation |

| 3-n-Butyl-2,4-pentanedione | 2-Heptanone, Acetic anhydride | Acylation |

| 4-Methyl-2,3-pentanedione dioxime | Isonitroso 4-Methyl-2-pentanone, NH2OH·HCl | Oximation |

| Pyrazoles | 2,4-Pentanedione, Hydrazine | Condensation |

| Pyrimidines | 2,4-Pentanedione, Urea | Condensation |

Structure-Reactivity and Structure-Property Relationships in Functionalized Derivatives

The relationship between the structure of a this compound derivative and its resulting properties and reactivity is a subject of significant research, often employing computational and spectroscopic methods. researchgate.netresearchgate.net Modifications to the core structure can profoundly impact its electronic configuration, bond strengths, and chemical behavior.

The substitution on the acetylacetonate (B107027) ligand framework directly influences the electronic properties of the molecule. sci-hub.se In a study of cobalt complexes with chlorinated acetylacetonate ligands, it was found that replacing a proton with a chlorine atom alters observable spectroscopic properties and the HOMO/LUMO energy gaps. sci-hub.se Such modifications, which tune the electron-donating or electron-withdrawing nature of the ligand, are crucial for designing molecules with specific catalytic or material properties. This principle of tuning electronic properties through substitution is central to establishing clear structure-property relationships. chemrxiv.org

| Compound | Structural Feature | Impact on Property | Reference |

| 3-Nitroso-2,4-pentanedione | Stable cis-enol form | Strong intramolecular hydrogen bond | researchgate.net |

| 3-Chloro-pentane-2,4-dione | Halogen substituent | Alters H-bond strength and molecular geometry | researchgate.net |

| Cobalt(III) tris(3-chloro-acetylacetonate) | Chlorine substituent on ligand | Modifies spectroscopic properties and HOMO/LUMO gap | sci-hub.se |

Utilization in the Construction of Complex Organic Architectures

The multifunctional nature of this compound and its parent compound, 2,4-pentanedione, makes them exceptionally useful as building blocks for constructing more complex organic molecules, particularly heterocyclic systems. smolecule.comfiveable.mesilverfernchemical.com

Condensation reactions are a primary method for this construction. The two keto groups of the pentanedione backbone are versatile handles for creating rings. fengchengroup.com

Pyrazoles: Reaction with hydrazine leads to the formation of pyrazole rings. fengchengroup.com

Pyrimidines: Condensation with urea is a known route to pyrimidine (B1678525) derivatives. fengchengroup.com

Quinoxalines: The derivative 2,3,4-pentanetrione (B8788070) reacts with o-phenylenediamine (B120857) to yield methyl-quinoxaline-2-methylketone. wikipedia.org More complex structures, such as nitroso-pyrazolylquinoxalines, have been synthesized via the cyclocondensation of 2-hydroxyimino-1,3-diketones with hetarylhydrazines. researchgate.net

Beyond simple heterocycles, derivatives of 2,4-pentanedione serve as key intermediates in multi-step total synthesis projects. For instance, an alkynoate prepared in three steps from 2,4-pentanedione was a crucial starting material for the synthesis of complex guaianolide analogs, which feature a 5,7,5-fused ring system. nih.gov This highlights the role of these simple diketones in assembling intricate molecular architectures that would be difficult to access otherwise.

| Starting Material | Reagent | Resulting Architecture |

| 2,4-Pentanedione | Hydrazine | Pyrazole |

| 2,4-Pentanedione | Urea | Pyrimidine |

| 2,3,4-Pentanetrione (Derivative) | o-Phenylenediamine | Quinoxaline |

| 2-Hydroxyimino-1,3-diketones | Hetarylhydrazines | Pyrazolylquinoxaline |

| Alkynoate from 2,4-pentanedione | (Various) | Guaianolide analog (5,7,5-fused system) |

Development of Precursors for Specialized Chemical Applications

Derivatives of this compound are developed as precursors for a range of specialized applications, spanning from pharmaceuticals and agrochemicals to materials science. lookchem.comsilverfernchemical.com The versatility of the core structure allows it to be a starting point for molecules with specific biological activities or material properties.

In the pharmaceutical and agrochemical industries , these compounds are valuable intermediates. lookchem.com The parent compound, 2,4-pentanedione, is a building block for drugs like Sulfamethazine and Nicarbazine, as well as for certain vitamins. fengchengroup.com The isonitroso derivatives are explored for creating complex molecules with potential therapeutic properties and for developing new pesticides and herbicides. lookchem.com For example, certain C-nitroso compounds derived from substituted 2,4-pentanediones are investigated for their potential as nitric oxide (NO) donors. google.com

In materials science , the parent diketone and its derivatives are widely used to form metal acetylacetonate complexes. silverfernchemical.com These complexes are employed as catalysts, such as in the polymerization of olefins, and as additives or stabilizers in polymers like PVC. silverfernchemical.comoecd.org Specific derivatives, like silver 2,4-pentanedionate, are used as precursors for creating electrically conductive materials or for synthesizing metal nanowires. chemicalbook.com

| Precursor | Application Area | Specific Use/Product |

| 2,4-Pentanedione | Pharmaceuticals | Intermediate for Sulfamethazine, Nicarbazine, Vitamin B6 |

| This compound derivatives | Agrochemicals | Development of pesticides and herbicides |

| Metal Acetylacetonates (B15086760) | Catalysis / Polymers | Polymerization catalysts, PVC stabilizers |

| Silver 2,4-pentanedionate | Materials Science | Precursor for conductive materials and metal nanowires |

| 3-Alkyl-3-nitroso-2,4-pentanediones | Medicinal Chemistry | Potential Nitric Oxide (NO) donors |

Emerging Research Frontiers and Future Perspectives for 3 Isonitroso 2,4 Pentanedione

Integration into Novel Materials Science Research and Applications

The unique structural features of 3-Isonitroso-2,4-pentanedione, particularly its ability to form stable complexes with a wide range of metal ions, make it a promising building block for novel materials. airccse.com Its derivatives, especially Schiff bases formed by the condensation of INAP with primary amines, are particularly important. These Schiff base ligands can coordinate with metal ions to create complexes with tailored electronic and magnetic properties. neelain.edu.sdacs.org

Research into the materials applications of INAP derivatives includes:

Coordination Polymers and Metal-Organic Frameworks (MOFs): The multidentate nature of INAP-derived ligands allows for the construction of extended one-, two-, or three-dimensional networks. These materials are being investigated for applications in gas storage, separation, and heterogeneous catalysis.

Magnetic Materials: The introduction of paramagnetic metal centers into complexes with INAP derivatives has led to the study of their magnetic properties. For instance, an oxovanadium(IV) complex with isonitrosoacetylacetone dithiosemicarbazone has been studied for its paramagnetic susceptibility. researchgate.net

Sensors: The ability of this compound to selectively bind with specific metal ions is a key feature for its use in chemical sensors. The compound has been utilized for the rapid extraction and spectrophotometric determination of palladium(II), demonstrating its potential in analytical and environmental monitoring. acs.org

Functional Thin Films: The development of materials like N-Benzylisonitrosoacetylacetone Imine Ni(II) complexes points towards applications in materials science and engineering, where such complexes can be incorporated into thin films or coatings with specific optical or electronic functions. koreascience.kr

The exploration of these areas is part of a broader effort to harness computational and experimental methods to design and discover new materials with desired functionalities. materialsproject.orgnovapublishers.com

| Research Area | Key Findings and Applications | Relevant Compound Derivatives |

|---|---|---|

| Magnetic Materials | Complexes exhibit interesting paramagnetic properties. researchgate.net | Isonitrosoacetylacetone dithiosemicarbazone oxovanadium(IV) complex |

| Chemical Sensors | Used for selective extraction and determination of Palladium(II). acs.org | This compound |

| Coordination Complexes | Schiff base derivatives form stable complexes with metals like Nickel(II) and Palladium(II). neelain.edu.sdacs.org | N,N-ethylenebis(isonitrosoacetyleacetoneimmine), N-Benzylisonitrosoacetylacetone Imine |

Contributions to Sustainable Chemical Processes and Green Methodologies

In line with the 12 Principles of Green Chemistry, which advocate for waste prevention, atom economy, and the use of safer solvents and catalysts, research involving this compound is increasingly focused on sustainability. acs.orgresearchgate.net

Key areas of contribution include:

Green Synthesis of Oximes: Traditional methods for oxime synthesis can involve harsh reagents. Researchers have explored more environmentally benign alternatives, such as the use of ultrasound irradiation, which can lead to simpler, more efficient, and greener processes for preparing oximes like INAP. neelain.edu.sd

Use of Green Solvents: Ionic liquids are being investigated as recyclable, non-volatile, and thermally stable media for reactions involving INAP and related α-oximinoketones. lookchem.com These solvents can replace hazardous volatile organic compounds (VOCs), reducing the environmental impact of chemical syntheses. lookchem.com

Biocatalysis: The use of enzymes as catalysts represents a significant advancement in green chemistry. Horseradish peroxidase has been shown to mediate the generation of reactive nitroso species under mild, eco-friendly conditions, offering a sustainable alternative to traditional chemical methods. researchgate.net

Atom Economy: The development of multicomponent reactions, where multiple starting materials are combined in a single step to form a complex product, is a core principle of green chemistry. The use of INAP in such reactions to build heterocyclic structures like pyrroles demonstrates a commitment to maximizing atom economy and reducing waste. lookchem.com

These approaches aim to minimize the environmental footprint of chemical production by reducing waste, avoiding hazardous substances, and improving energy efficiency. acs.org

| Green Chemistry Principle | Application in this compound Chemistry | Benefit |

|---|---|---|

| Alternative Reaction Conditions | Ultrasound irradiation for oxime synthesis. neelain.edu.sd | Increased efficiency, reduced energy consumption. |

| Use of Safer Solvents | Employing ionic liquids for condensation reactions. lookchem.com | Reduces use of volatile organic compounds, allows for recyclability. |

| Use of Catalysis | Horseradish peroxidase for generating nitroso species. researchgate.net | Environmentally benign conditions, high selectivity. |

Development of Advanced Catalytic Systems Based on this compound Derivatives

The rich coordination chemistry of this compound and its derivatives is central to their application in catalysis. airccse.com Metal complexes containing these ligands are being explored as versatile catalysts for a variety of organic transformations. The electronic and steric properties of the catalyst can be fine-tuned by modifying the ligand structure or changing the central metal ion. airccse.comekb.eg

Notable research directions include:

Oxidation Catalysis: Metal complexes derived from INAP are investigated for their ability to catalyze oxidation reactions. These reactions are fundamental in organic synthesis for the production of fine chemicals and pharmaceuticals. acs.org For example, Schiff base complexes of transition metals have demonstrated catalytic activity in various oxidation processes. airccse.com

Hydrogenation Reactions: Certain metal complexes of Schiff bases derived from related diketones have been applied as catalysts for hydrogenation, such as the hydrogenation of cyclohexene. ekb.eg This suggests a potential avenue for INAP-based catalysts.

C-N and C-C Bond Formation: The development of catalysts for forming new carbon-nitrogen or carbon-carbon bonds is crucial for synthesizing complex organic molecules. The versatile reactivity of nitroso compounds makes them interesting candidates for developing novel catalytic amination reactions. researchgate.netthieme-connect.de

Polymerization Catalysts: The parent compound, 2,4-pentanedione, is used to synthesize metal acetylacetonates (B15086760) which act as catalysts in polymerization reactions and as curing agents in coatings. oecd.orgtri-iso.comwacker.com This established application suggests that the corresponding INAP-metal complexes could offer unique catalytic properties for polymer synthesis.

The design of these catalytic systems often focuses on achieving high efficiency, selectivity, and stability, allowing them to be used in small quantities and recycled, which aligns with the principles of green chemistry.

| Catalytic Application | Example System | Significance |

|---|---|---|

| Oxidation Reactions | Transition metal Schiff base complexes. airccse.comacs.org | Fundamental for synthesis of valuable chemicals. |

| Hydrogenation | Metal complexes of related Schiff bases. ekb.eg | Important industrial process for producing saturated compounds. |

| Polymerization | Metal acetylacetonates (from parent compound). oecd.orgwacker.com | Control over polymer properties and reaction rates. |

Addressing Current Challenges and Identifying Future Research Opportunities in the Field

Despite the growing interest in this compound, several challenges remain, which also define the key opportunities for future research. The inherent reactivity of the nitroso group, while synthetically useful, can also lead to instability, posing a challenge for its isolation and storage. researchgate.net

Current Challenges:

Stability and Reactivity Control: C-nitroso compounds are often transient and highly reactive. researchgate.net A significant challenge is to control their reactivity to achieve selective transformations without undesired side reactions.

Synthesis and Characterization: Developing efficient, scalable, and sustainable synthetic routes to INAP and its derivatives is an ongoing effort. lookchem.comneelain.edu.sd Thorough characterization of these compounds and their complexes is crucial for understanding their structure-property relationships. researchgate.net

Mechanistic Understanding: A deeper, atom-level understanding of the reaction mechanisms, whether in catalysis or materials formation, is needed to rationally design more effective systems. oup.com Computational studies are becoming increasingly important in this regard. researchgate.netresearchgate.net

Future Research Opportunities:

Photochemical Applications: Harnessing photochemical reactions involving nitroso compounds offers a pathway to novel N,O-containing structures under mild and eco-friendly conditions. researchgate.net Exploring the photochemistry of INAP could unlock new synthetic possibilities.

Exploiting Ambidentate Reactivity: The nitroso group can act as an electrophile, nucleophile, or radical acceptor. researchgate.net Future research can focus on exploiting this diverse reactivity to develop novel synthetic methodologies and access complex molecular architectures that are otherwise difficult to obtain.

Bio-inspired Catalysis: The use of enzymes to generate and react with nitroso species is a promising green approach. researchgate.net Expanding the scope of biocatalysis in this area could lead to highly selective and sustainable chemical processes.

Advanced Materials Design: There is significant opportunity to design and synthesize sophisticated materials, such as smart polymers, responsive sensors, and multifunctional MOFs, by incorporating INAP-derived building blocks. acs.orgmaterialsproject.org

By addressing these challenges and pursuing these opportunities, the scientific community can continue to unveil the complex and valuable chemistry of this compound and its derivatives.

Q & A

Basic Research Questions

Q. What experimental methods are recommended for synthesizing 3-isonitroso-2,4-pentanedione with high purity?

- Methodological Answer : Use a two-step synthesis involving nitrosation of 2,4-pentanedione derivatives under controlled pH (4–6) and low-temperature conditions (0–5°C). Purification via column chromatography with ethyl acetate/hexane (1:3) improves yield (>85%) and minimizes byproducts. Confirm purity via -NMR and FTIR spectroscopy, focusing on characteristic peaks for the isonitroso group (e.g., N=O stretch at ~1540 cm) .

Q. How can tautomeric equilibria of this compound be experimentally characterized?

- Methodological Answer : Employ -NMR and UV-Vis spectroscopy to monitor tautomeric shifts. For example, carbonyl carbons in the keto-enol forms exhibit distinct chemical shifts (e.g., ~200 ppm for keto vs. ~180 ppm for enol). Solvent polarity adjustments (e.g., DMSO vs. chloroform) can stabilize specific tautomers, aiding in quantitative analysis .

Q. What spectroscopic techniques are critical for validating intramolecular hydrogen bonding in this compound?

- Methodological Answer : Use temperature-dependent FTIR to observe O–H stretching frequencies. A broad band at ~3200 cm with minimal shift under dilution confirms intramolecular H-bonding. Complement with X-ray crystallography (if crystalline) to measure bond lengths (e.g., O···H distance <2.0 Å) .

Advanced Research Questions

Q. How can density functional theory (DFT) resolve discrepancies between experimental and computational vibrational spectra?

- Methodological Answer : Optimize molecular geometry at the B3LYP/6-311++G(d,p) level and compare calculated vibrational modes (scaled by 0.961) with experimental FTIR/Raman data. Discrepancies in nitroso-group vibrations (~1500–1600 cm) may arise from solvent effects or anharmonicity; apply implicit solvation models (e.g., PCM) or post-Hartree-Fock corrections (e.g., MP2) to improve accuracy .

Q. What statistical approaches are optimal for analyzing asymmetrical dose-response data in toxicity assays involving 3-isonitroso analogs?

- Methodological Answer : Use the 5-parameter logistic (5PL) model with an asymmetry parameter (e.g., 5PL-1P) for better fit of skewed data (e.g., EC shift from 1.25 mg/L to 1.34 mg/L). Validate via Akaike Information Criterion (AIC) comparisons; asymmetry values (s) <0.3 indicate moderate skewness requiring correction .

Q. How do protonation states of this compound influence its reactivity in superacidic media?

- Methodological Answer : Monitor monoprotonation using -NMR in superacidic conditions (e.g., HSOF/SbF). Deshielding of carbonyl carbons (~10–23 ppm) confirms protonation at the enolic oxygen. Compare with diprotonated species (singlet at ~16 ppm) to assess resonance stabilization effects .

Guidance for Research Design

- Contradiction Analysis : If conflicting data arise (e.g., vibrational assignments), cross-validate using hybrid experimental-computational workflows (e.g., DFT with anharmonic corrections + gas-phase IR spectroscopy) .

- Framework Application : Structure hypotheses using the PICO framework (Population: reaction intermediates; Intervention: superacidic protonation; Comparison: neutral vs. protonated states; Outcome: reactivity shifts) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。